molecular formula C11H23NO2 B13221840 Methyl 4-[(3-methylpentan-2-yl)amino]butanoate

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate

Cat. No.: B13221840
M. Wt: 201.31 g/mol
InChI Key: ZSVDXAPVRONIKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with 3-methylpentan-2-amine in the presence of a suitable esterification agent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes, influencing various physiological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12H23N1O2
  • Molecular Weight : 213.32 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with the appropriate amino acid derivatives and alkylating agents.
  • Reaction Conditions : Standard organic synthesis techniques such as refluxing in organic solvents (e.g., ethanol or methanol) are employed.
  • Purification : The product is purified using techniques like recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicans0.83 µM

These results suggest that the compound exhibits significant inhibitory effects on both Gram-negative bacteria and fungi, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assessments were conducted using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The findings demonstrated that:

  • The compound showed lower toxicity towards BALB/c 3T3 cells compared to HaCat cells.
  • IC50 values were determined, indicating the concentration at which the compound inhibited cell viability by 50% after 72 hours of exposure.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolism, similar to other antimicrobial agents like ciprofloxacin.
  • Binding Interactions : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in target proteins such as DNA gyrase and MurD, which are essential for bacterial growth and replication .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds, providing a broader context for understanding this compound:

  • Antimicrobial Studies : Research indicated that derivatives of butanoate compounds often exhibit potent antimicrobial properties, making them suitable candidates for further development as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications in side chains significantly influence biological activity, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 4-(3-methylpentan-2-ylamino)butanoate

InChI

InChI=1S/C11H23NO2/c1-5-9(2)10(3)12-8-6-7-11(13)14-4/h9-10,12H,5-8H2,1-4H3

InChI Key

ZSVDXAPVRONIKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCCC(=O)OC

Origin of Product

United States

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